3-Methyl-3,4-dihydroquinazolin-2(1H)-one belongs to the class of organic compounds known as 2-quinazolinones. [] These are a type of heterocyclic compound characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring with a ketone group at the 2-position. [] This specific derivative features a methyl group attached to the nitrogen atom at position 3.
In scientific research, 3-Methyl-3,4-dihydroquinazolin-2(1H)-one and its derivatives have garnered interest for their potential biological activities, including anti-trypanosomal, [, ] monoamine oxidase inhibitory, [, ] and anticancer activities. [] These potential applications stem from the compound's ability to interact with specific biological targets, making it a valuable scaffold for developing novel therapeutic agents.
3-Methyl-3,4-Dihydroquinazolin-2(1H)-One is a heterocyclic compound belonging to the quinazolinone family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an inhibitor of various enzymes and has shown promise in therapeutic applications, including anti-inflammatory and anticancer properties. The structure features a fused bicyclic system that contributes to its reactivity and biological activity.
3-Methyl-3,4-Dihydroquinazolin-2(1H)-One can be classified as a dihydroquinazolinone, a subclass of quinazolinones characterized by a saturated nitrogen-containing ring. It is often synthesized from readily available precursors such as amino acids or substituted phenols. The compound is recognized for its ability to act on multiple biological targets, making it a subject of ongoing research in drug development.
The synthesis of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-One has been achieved through various methodologies. Notable techniques include:
The synthetic routes typically involve heating under reflux conditions, followed by purification steps such as recrystallization or chromatography to isolate the desired product. Characterization methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compounds.
The molecular formula of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-One is . Its structure consists of a quinazoline core with a methyl group at the 3-position and a carbonyl group at the 2-position. The compound's two nitrogen atoms are part of the aromatic ring system, contributing to its basicity and potential reactivity.
3-Methyl-3,4-Dihydroquinazolin-2(1H)-One participates in various chemical reactions:
The mechanism of action for 3-Methyl-3,4-Dihydroquinazolin-2(1H)-One involves its interaction with specific biological targets:
Relevant data indicate that modifications at various positions on the quinazoline ring can significantly alter both physical and chemical properties, impacting solubility and biological activity.
3-Methyl-3,4-Dihydroquinazolin-2(1H)-One has several scientific applications:
The quinazolinone scaffold emerged as a privileged structure in medicinal chemistry following the pioneering synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline by Johann Peter Griess in 1869 [1] [8]. This foundational work established the synthetic accessibility of quinazolinone derivatives, setting the stage for systematic exploration. By 1903, Gabriel developed a robust synthesis of quinazoline via oxidation of 3,4-dihydroquinazoline, enabling broader pharmacological investigations [1] [3]. The mid-20th century marked a turning point with the isolation of antimalarial quinazolinone alkaloids (e.g., 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone) from the Chinese herb Dichroa febrifuga, validating their biological relevance [3] [8]. The 1950s witnessed the clinical introduction of methaqualone—a 2-substituted-4-quinazolinone—as a sedative-hypnotic agent, demonstrating the scaffold’s drug-like properties [1] [6]. Today, over 40,000 biologically active quinazolinone derivatives have been documented, underscoring their versatility in targeting diverse therapeutic pathways [8].
Table 1: Key Historical Milestones in Quinazolinone Chemistry
Year | Discovery/Advancement | Significance |
---|---|---|
1869 | Griess synthesizes first quinazoline derivative | Established synthetic feasibility of scaffold [1] |
1903 | Gabriel develops optimized quinazoline synthesis | Enabled large-scale production for research [1] |
1951 | Methaqualone enters clinical use | Validated quinazolinones as drug candidates [6] |
1950s | Antimalarial quinazolinone isolated from D. febrifuga | Demonstrated natural occurrence and bioactivity [3] [8] |
2000s | >40,000 bioactive derivatives reported | Confirmed scaffold’s privileged status in drug discovery [8] |
Quinazolinones exist as bicyclic heterocycles featuring a benzene ring fused to a pyrimidinone moiety (C₈H₆N₂O), with tautomerism defining their reactivity and biological interactions. The 4(3H)-quinazolinone form predominates due to keto-enol tautomerism, which stabilizes the 4-oxo configuration through conjugation with N₃ [1] [3] [6]. Dihydroquinazolinones are subclassified based on saturation patterns and substitution sites:
The "privileged" status arises from the scaffold’s ability to bind diverse biological targets through:
Table 2: Structural Features and Biological Implications of Dihydroquinazolinones
Structural Feature | Role in Bioactivity | Example Impact |
---|---|---|
4(3H)-Tautomer dominance | Stabilizes keto form for H-bonding | Enhanced enzyme inhibition [3] |
N3-alkyl group (e.g., methyl) | Steric shielding of reactive site | Improved metabolic stability [5] [10] |
C6 halogenation | Electronic modulation and hydrophobic contact | MAO-B selectivity (IC₅₀ = 0.269 µM) [2] |
Planar fused ring system | DNA intercalation and topoisomerase inhibition | Anticancer activity [5] |
The 3-methyl-dihydroquinazolinone core (C₉H₁₀N₂O, MW 162.19 g/mol) represents a strategic optimization point for drug development due to three key attributes:
: The N3-methyl group (logP = 1.66, TPSA = 32.34 Ų) reduces oxidative deamination susceptibility compared to N-H analogs. This modification prolongs in vivo half-life while maintaining favorable permeability [5] [10]. In pharmacokinetic studies, 3-methyl derivatives exhibited >80% plasma stability versus <50% for unmethylated counterparts, addressing a critical limitation of early quinazolinones [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1